molecular formula C21H21N3O B3867332 2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline

2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline

Cat. No.: B3867332
M. Wt: 331.4 g/mol
InChI Key: XMQWYPLXGFTKSP-UHFFFAOYSA-N
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Description

2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline is a quinoline derivative featuring a benzoyl-substituted piperazine ring at the 2-position and a methyl group at the 4-position of the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to acetylcholinesterase (AChE) inhibitors like donepezil, a drug used in Alzheimer’s disease (AD) treatment . The benzoylpiperazine moiety is critical for interactions with AChE’s peripheral anionic site (PAS), while the quinoline scaffold provides rigidity and enhances binding affinity .

Properties

IUPAC Name

[4-(4-methylquinolin-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-15-20(22-19-10-6-5-9-18(16)19)23-11-13-24(14-12-23)21(25)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWYPLXGFTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline typically involves the reaction of 4-methylquinoline with N-benzoylpiperazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Key Structural and Functional Insights

Role of the Benzoyl Group :

  • In AChE inhibitors (e.g., 4e, 4i), the benzoyl group enhances binding via π-π interactions with aromatic residues (Trp279, Trp84) in AChE’s PAS . Electron-withdrawing groups (e.g., 3-fluoro in 4e) improve activity by increasing electrophilicity, while electron-donating groups (e.g., 4-methoxy in 4i) are less potent but still effective .
  • In PI3K-targeting compounds (e.g., Compounds 9, 29), the benzoyl group reduces cytotoxicity compared to acetyl-substituted analogues, suggesting target-dependent effects .

Impact of Substituent Position :

  • Meta-substitution (e.g., 3-fluoro in 4e) optimizes AChE inhibition by aligning with Trp279 and Phe330, whereas para-substitution (e.g., 4-methoxy in 4i) introduces steric or electronic mismatches .

Quinoline vs. Isoindoline Scaffolds: Quinoline derivatives (e.g., 2-(4-benzoylpiperazin-1-yl)-4-methylquinoline) offer planar rigidity for AChE binding, whereas isoindoline-1,3-dione derivatives (e.g., 4e) introduce additional hydrogen-bonding capabilities via the phthalimide group .

Molecular Docking and Binding Modes

  • AChE Inhibitors : Docking studies reveal that benzoylpiperazinyl compounds occupy the PAS of AChE, with substituents like fluorine forming halogen bonds (e.g., 4e-F with Tyr121) . Donepezil overlaps structurally with these compounds but lacks the phthalimide group, reducing π-π interactions .
  • PI3K-Targeting Compounds : The acetyl group in Compound 9 likely improves solubility and hydrogen bonding compared to the bulkier benzoyl group in Compound 29, explaining its higher cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline
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2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline

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